2-(3-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
Description
The compound 2-(3-chlorobenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a structurally complex heterocyclic molecule featuring a fused octahydropyrrolo[3,4-c]pyrrole core, substituted with a 3-chlorobenzoyl group and a 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine moiety. The presence of a triazole ring and chlorinated aromatic substituent may enhance metabolic stability and binding affinity compared to simpler analogs .
Properties
IUPAC Name |
(3-chlorophenyl)-[2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-12-21-22-17-5-6-18(23-26(12)17)24-8-14-10-25(11-15(14)9-24)19(27)13-3-2-4-16(20)7-13/h2-7,14-15H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOBXCIKMDIXKJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase , a receptor tyrosine kinase. The c-Met kinase plays a crucial role in many cellular processes, including cell growth, survival, and migration. It is often deregulated in many cancers and contributes to tumor invasive growth and metastasis.
Mode of Action
The compound interacts with its target, the c-Met kinase, by binding to it, thereby inhibiting its activity. This inhibition disrupts the signaling pathways regulated by the c-Met kinase, leading to a decrease in cell growth and survival, particularly in cancer cells where the c-Met kinase is often overactive.
Biochemical Pathways
The compound affects the Hepatocyte Growth Factor (HGF)/c-Met signaling axis , which is involved in many cellular processes. By inhibiting the c-Met kinase, the compound disrupts this signaling pathway, leading to downstream effects such as reduced cell growth and survival.
Pharmacokinetics
Similar compounds with a triazolothiadiazine core have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. In silico pharmacokinetic and molecular modeling studies have been summarized for these compounds.
Result of Action
The result of the compound’s action is a decrease in cell growth and survival, particularly in cancer cells where the c-Met kinase is often overactive. This can lead to a reduction in tumor growth and potentially the regression of the tumor.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the compound was found to be a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats. Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as the presence of other drugs, the physiological state of the organism, and specific environmental conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct studies on the target compound are absent in the provided evidence, comparisons can be drawn to structurally related molecules from the literature. Key analogs include triazole-fused heterocycles, pyrrolo-thiazolo-pyrimidines, and sulfonylated pyrrolo-pyrroles.
Triazole-Containing Heterocycles
Example 1 :
- Compound 6 (3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one) Structural Features: Combines a triazolo-thiadiazinone ring with a pyrrolo-thiazolo-pyrimidine system. Synthesis: Generated via reaction of precursor 5 with monochloroacetic acid in ethanol . Key Differences: The target compound lacks the thiadiazinone and pyrimidine rings but shares a triazole moiety. The 3-chlorobenzoyl group in the target may confer greater lipophilicity compared to the 4-methoxyphenyl substituent in 6 .
Example 2 :
- Compound 12 (4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine) Structural Features: Integrates a triazole-linked pyridine and pyrrolo-thiazolo-pyrimidine. Synthesis: Formed by reacting compound 3 with amino/cyano pyridine derivatives in DMF . Comparison: Unlike the target compound, 12 includes a pyridine ring and multiple aromatic substituents, which may influence solubility and electronic properties .
Pyrrolo-Pyrrole Derivatives
Example 3 :
- 3-(4-Methoxyphenyl)-6-(phenylsulfonyl)-perhydro-1,3-thiazolo[3,4-b][1,2]pyrrolo[4,5-c]pyrrole Structural Features: A fully saturated pyrrolo-pyrrole core fused with a thiazole ring and sulfonyl group. Crystallography: Single-crystal X-ray data confirm a rigid, planar thiazolo-pyrrolo-pyrrole system .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Synthetic Flexibility : The target compound’s triazole and pyrrolo-pyrrole motifs are synthetically accessible via methods analogous to those used for Compound 6 and 12 , such as acid-mediated cyclization or coupling reactions .
Structural Rigidity : The octahydropyrrolo[3,4-c]pyrrole core likely confers conformational flexibility, contrasting with the rigid thiazolo-pyrrolo-pyrrole system in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
